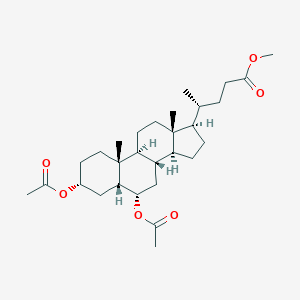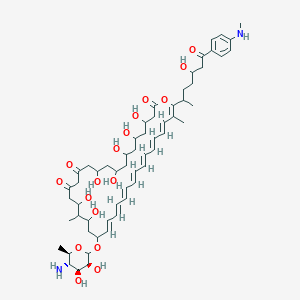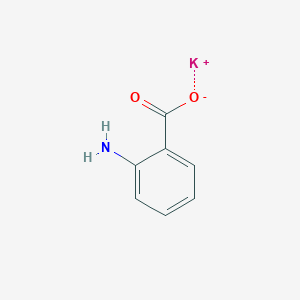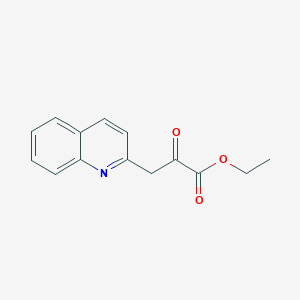
Ethyl 2-oxo-3-(quinolin-2-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of ethyl 2-oxo-3-(quinolin-2-yl)propanoate derivatives involves several key steps, including condensation and cyclization reactions. For instance, ethyl quinoxalin-3(4H)-on-2-ylacetate was prepared through the condensation of 1,2-diaminobenzene and diethyl oxalacetate, leading to novel quinoxalin-2-yl styryl dyes upon further reactions (Rangnekar et al., 1999).
Molecular Structure Analysis
The molecular structure of ethyl 2-oxo-3-(quinolin-2-yl)propanoate derivatives has been elucidated using various spectroscopic techniques. For example, a study involving spectroscopic characterization, including FTIR, UV–Vis, 1H, and 13C NMR, provided insights into the molecular structure and reactivity of a heterocyclic aromatic organic compound related to ethyl 2-oxo-3-(quinolin-2-yl)propanoate (Saidj et al., 2022).
Chemical Reactions and Properties
Chemical reactions involving ethyl 2-oxo-3-(quinolin-2-yl)propanoate derivatives can lead to a wide range of compounds with diverse properties. One study described the ligand-free Cu-catalyzed [3 + 2] cycloaddition of ethyl 2-(quinolin-2-yl)acetates with (E)-chalcones, resulting in the synthesis of pyrrolo[1,2-a]quinolines under mild conditions (Yu et al., 2016).
Physical Properties Analysis
The physical properties of ethyl 2-oxo-3-(quinolin-2-yl)propanoate derivatives, such as polymorphism, have been studied using spectroscopic and diffractometric techniques. This analysis helps in understanding the challenges associated with the analytical and physical characterization of such compounds (Vogt et al., 2013).
Chemical Properties Analysis
The chemical properties of ethyl 2-oxo-3-(quinolin-2-yl)propanoate derivatives, including reactivity and potential applications as dyes and in polymerization processes, have been explored. For example, the synthesis of fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates indicated their potential application in liquid crystal displays due to their good orientation parameter in nematic liquid crystal (Bojinov & Grabchev, 2003).
Wissenschaftliche Forschungsanwendungen
Green Chemistry Approaches to Quinoline Derivatives
The significance of quinoline derivatives, including Ethyl 2-oxo-3-(quinolin-2-yl)propanoate, is accentuated by green chemistry approaches aiming to minimize hazardous chemical use. Quinoline cores are renowned for their broad biological activities, such as anticancer, antimalarial, and antimicrobial properties. Green chemistry methodologies focus on reducing or eliminating the use of harmful chemicals and solvents in the synthesis of these compounds, highlighting an environmentally friendly approach to drug design and chemical synthesis (Nainwal et al., 2019).
Biologically Active Quinoline and Quinazoline Alkaloids
Quinoline and its derivatives have been the focus of extensive research due to their significant bioactive properties. These compounds are integral to developing antitumor, antimalarial, antibacterial, and antifungal agents. The historical and ongoing research efforts underline the therapeutic potential of quinoline derivatives in drug development, showcasing their importance in addressing various health disorders (Shang et al., 2018).
Quinoline Derivatives as Corrosion Inhibitors
Beyond biomedical applications, quinoline derivatives, including Ethyl 2-oxo-3-(quinolin-2-yl)propanoate, find relevance as corrosion inhibitors. These compounds exhibit significant effectiveness against metallic corrosion, attributed to their ability to form stable chelating complexes with metal surfaces. This application demonstrates the versatility of quinoline derivatives in industrial applications, offering environmentally friendly solutions to corrosion inhibition (Verma et al., 2020).
Environmental Fate and Aquatic Effects
The study of the environmental fate and effects of quinoline derivatives also encompasses an understanding of their behavior in aquatic systems. Research on related oxo-process chemicals provides insights into their biodegradability and toxicity towards aquatic life, suggesting that inadvertent environmental releases would pose minimal long-term risks due to rapid biodegradation and low toxicity profiles. This area of research emphasizes the environmental impact assessment of chemical compounds, including Ethyl 2-oxo-3-(quinolin-2-yl)propanoate derivatives (Staples, 2001).
Eigenschaften
IUPAC Name |
ethyl 2-oxo-3-quinolin-2-ylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-2-18-14(17)13(16)9-11-8-7-10-5-3-4-6-12(10)15-11/h3-8H,2,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRFCFGNBCDGIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC1=NC2=CC=CC=C2C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366308 |
Source


|
| Record name | Ethyl 2-oxo-3-(quinolin-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-oxo-3-(quinolin-2-yl)propanoate | |
CAS RN |
13119-76-1 |
Source


|
| Record name | Ethyl 2-oxo-3-(quinolin-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


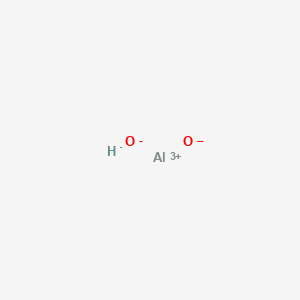
![1,2,3,4,7,7-Hexafluoro-5-vinylbicyclo[2.2.1]hept-2-ene](/img/structure/B75782.png)
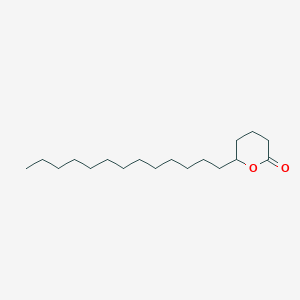




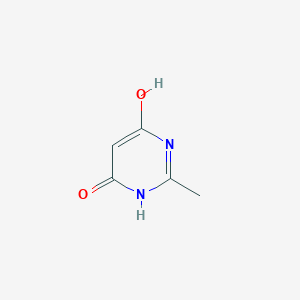
![Benzo[c]thiophen-1(3H)-one](/img/structure/B75792.png)
